
(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride
Übersicht
Beschreibung
(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an appropriate olefin precursor. One common method is the reaction of 3-ethoxyphenylacetonitrile with a cyclopropanating agent under controlled conditions to form the cyclopropane ring. The resulting intermediate is then subjected to amination to introduce the amine group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Biologische Aktivität
(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxy group on the aromatic ring, influencing its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and research.
The synthesis of this compound typically involves cyclopropanation reactions with appropriate precursors. The reaction often utilizes cyclopropanating agents under controlled conditions, followed by amination to introduce the amine group and subsequent formation of the hydrochloride salt .
Synthetic Route
- Starting Material : 3-ethoxyphenylacetonitrile
- Cyclopropanation Agent : Varies based on desired reaction conditions.
- Final Product : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate receptor activities or enzyme functions, leading to various pharmacological effects. The precise mechanisms are still under investigation but are believed to involve binding to neurotransmitter receptors or other cellular targets .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
1. Antidepressant Effects
In animal models, this compound has shown potential antidepressant-like effects. Studies suggest that it may influence serotonin and norepinephrine pathways, similar to traditional antidepressants .
2. Neuroprotective Properties
There is emerging evidence that this compound could provide neuroprotection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
3. Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. It has been evaluated for its effects on various cancer cell lines, showing potential in inhibiting cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
The unique ethoxy substitution in this compound differentiates it from structurally related compounds such as:
Compound | Structural Feature | Biological Activity |
---|---|---|
(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine | Methoxy group | Antidepressant activity |
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine | Fluoro group | Enhanced potency against certain cancer cell lines |
The presence of the ethoxy group appears to enhance interactions with biological targets compared to other derivatives.
Q & A
Q. What are the key synthetic challenges in achieving stereochemical purity for (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride, and what methods ensure enantiomeric control?
Basic
Stereochemical control in cyclopropane derivatives requires precise reaction conditions. The synthesis typically involves:
- Cyclopropanation : Using Simmons-Smith reagents or transition-metal-catalyzed reactions to form the strained cyclopropane ring .
- Chiral Resolution : Techniques like chiral chromatography or enzymatic resolution to isolate the (1R,2S) enantiomer .
- Salt Formation : Hydrochloride salt crystallization improves purity by removing diastereomeric impurities .
Key parameters : Temperature control (<0°C for cyclopropanation), chiral auxiliaries (e.g., Evans oxazolidinones), and HPLC monitoring (C18 columns, 95:5 hexane/isopropanol mobile phase) .
Q. Which analytical techniques are critical for characterizing structural integrity and purity of this compound?
Basic
- HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., des-ethoxy analogs) using a C18 column and gradient elution .
- NMR Spectroscopy : Confirms stereochemistry via coupling constants (e.g., cyclopropane ring protons: J = 4–6 Hz) and ethoxy group integration (δ 1.3 ppm for CH₃, δ 3.9 ppm for OCH₂) .
- X-ray Crystallography : Resolves absolute configuration for enantiopure batches .
Q. How does the ethoxyphenyl substituent influence receptor binding compared to fluorinated analogs like Ticagrelor impurities?
Advanced
The ethoxy group (–OCH₂CH₃) enhances lipophilicity (logP ~2.5 vs. 1.8 for fluorophenyl analogs), potentially improving blood-brain barrier penetration. However, it may reduce electron-withdrawing effects , altering binding to P2Y₁₂ receptors (critical in antiplatelet activity). Comparative studies involve:
- Molecular Docking : Using AutoDock Vina to simulate interactions with receptor active sites .
- In Vitro Binding Assays : Radiolabeled ligand displacement (e.g., [³H]-PSB-0413) to measure IC₅₀ values .
Data Interpretation : Ethoxy analogs show ~30% lower affinity than trifluorophenyl derivatives, suggesting steric hindrance outweighs lipophilicity benefits .
Q. What strategies mitigate enantiomeric impurities during large-scale synthesis?
Advanced
- Asymmetric Catalysis : Use of chiral Rh(II) catalysts (e.g., Rh₂(S-DOSP)₄) for enantioselective cyclopropanation (>90% ee) .
- Dynamic Kinetic Resolution : Racemization of unwanted enantiomers via base-mediated epimerization (e.g., DBU in THF) .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR to adjust reaction parameters and minimize byproducts .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Advanced
- Core Modifications : Synthesize analogs with varied substituents (e.g., methoxy, chloro) on the phenyl ring to assess electronic effects .
- Cyclopropane Ring Expansion : Evaluate six-membered ring derivatives (e.g., cyclohexane) for conformational flexibility .
- In Vivo Pharmacokinetics : Administer analogs to rodent models and measure plasma half-life (LC-MS/MS) and metabolite profiles (e.g., ethoxy → hydroxyl via CYP450) .
Q. What computational methods predict metabolic pathways and potential toxicity?
Advanced
- ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic stability (% remaining after 1 hr in human liver microsomes) .
- Density Functional Theory (DFT) : Calculates activation energies for oxidative N-dealkylation (major pathway) .
- Toxicity Screening : Ames test simulations (e.g., Derek Nexus) to predict mutagenicity risks from aromatic amine metabolites .
Q. How should researchers address contradictory data on impurity profiles from different synthesis routes?
Methodological Approach
- Root Cause Analysis : Compare HPLC traces from routes A (Simmons-Smith) and B (transition-metal catalysis) to identify route-specific byproducts (e.g., diastereomeric cyclopropanes) .
- Accelerated Stability Studies : Stress samples (40°C/75% RH, 14 days) to determine if impurities arise from degradation vs. synthesis .
- Design of Experiments (DoE) : Use Minitab to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize variability .
Q. What in vitro models are suitable for evaluating this compound’s biological activity?
Basic
- Platelet Aggregation Assays : PRP (platelet-rich plasma) treated with ADP to measure inhibition (%) at 10 µM .
- Cell Viability Assays : MTT tests on HEK293 cells to assess cytotoxicity (IC₅₀ >100 µM indicates low risk) .
- Membrane Permeability : Caco-2 monolayers to predict oral bioavailability (Papp >1×10⁻⁶ cm/s) .
Eigenschaften
IUPAC Name |
(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-4-8(6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFBAOKUDDCXEF-VZXYPILPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC2N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)[C@@H]2C[C@H]2N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.